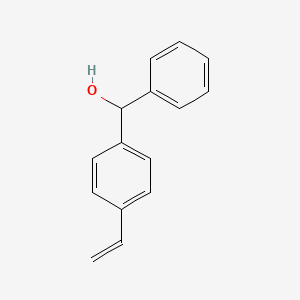
Phenyl(4-vinylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl(4-vinylphenyl)methanol can be synthesized through various methods. One common synthetic route involves the reduction of methyl 4-vinylbenzoate using pinacolborane and lithium tert-butoxide in tetrahydrofuran under an inert atmosphere at 100°C for 24 hours. The reaction mixture is then treated with a sodium hydroxide and methanol solution at room temperature to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and solvents is carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Phenyl(4-vinylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The phenyl and vinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.
Reduction: Formation of phenyl(4-ethylphenyl)methanol.
Substitution: Formation of various substituted phenyl and vinyl derivatives.
Scientific Research Applications
Phenyl(4-vinylphenyl)methanol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl(4-vinylphenyl)methanol involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, forming long chains that contribute to the material’s properties. The phenyl group can participate in aromatic interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Phenyl(4-vinylphenyl)methanol can be compared with other similar compounds such as:
4-vinylphenol: Similar in structure but lacks the methanol group, leading to different reactivity and applications.
4-vinylbenzyl alcohol: Similar but with a different substitution pattern on the benzene ring, affecting its chemical behavior.
4-vinylbenzoic acid: An oxidized form of this compound, used in different applications due to its carboxylic acid group.
The uniqueness of this compound lies in its combination of phenyl and vinyl groups, providing a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(4-ethenylphenyl)-phenylmethanol |
InChI |
InChI=1S/C15H14O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h2-11,15-16H,1H2 |
InChI Key |
MJUBBXXAFJVJMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















